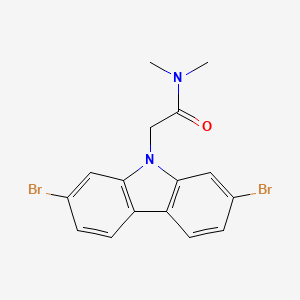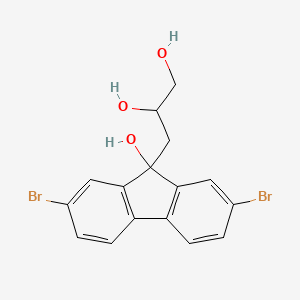
3-(2,7-Dibromo-9-hydroxyfluoren-9-yl)propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,7-Dibromo-9-hydroxyfluoren-9-yl)propane-1,2-diol is an organic compound with the molecular formula C16H14Br2O3 It is characterized by the presence of two bromine atoms, a hydroxyl group, and a fluorenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,7-Dibromo-9-hydroxyfluoren-9-yl)propane-1,2-diol typically involves the bromination of 9-hydroxyfluorene followed by the attachment of a propane-1,2-diol moiety. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination at the 2 and 7 positions of the fluorenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
3-(2,7-Dibromo-9-hydroxyfluoren-9-yl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a variety of functionalized fluorenes.
科学的研究の応用
3-(2,7-Dibromo-9-hydroxyfluoren-9-yl)propane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of advanced materials, such as polymers and electronic devices.
作用機序
The mechanism of action of 3-(2,7-Dibromo-9-hydroxyfluoren-9-yl)propane-1,2-diol involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The pathways involved may include oxidative stress responses, enzyme inhibition, or receptor binding, depending on the specific application.
類似化合物との比較
Similar Compounds
- 2,7-Dibromo-9-fluorenone
- 9-Hydroxyfluorene
- 2,7-Dibromofluorene
Uniqueness
3-(2,7-Dibromo-9-hydroxyfluoren-9-yl)propane-1,2-diol is unique due to the presence of both bromine atoms and a hydroxyl group on the fluorenyl ring, combined with a propane-1,2-diol moiety. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its similar compounds.
特性
分子式 |
C16H14Br2O3 |
|---|---|
分子量 |
414.09 g/mol |
IUPAC名 |
3-(2,7-dibromo-9-hydroxyfluoren-9-yl)propane-1,2-diol |
InChI |
InChI=1S/C16H14Br2O3/c17-9-1-3-12-13-4-2-10(18)6-15(13)16(21,14(12)5-9)7-11(20)8-19/h1-6,11,19-21H,7-8H2 |
InChIキー |
NZYBXRVPYKTZFK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)(CC(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


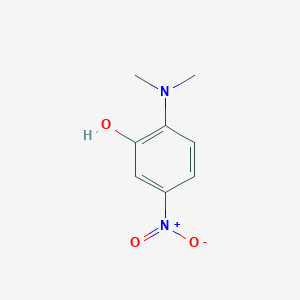
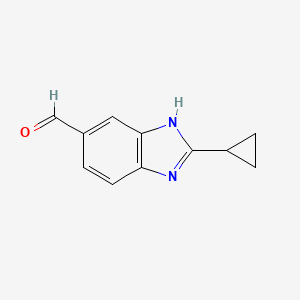
![tert-butyl N-[3-(1,2,3,4-tetrahydro-1,8-naphthyridin-2-yl)propyl]carbamate](/img/structure/B13886169.png)

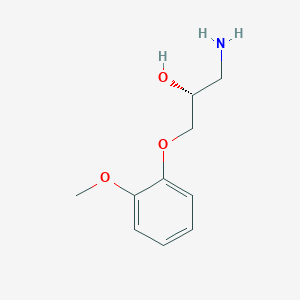
![Tert-butyl 4-[2-(2-methoxyphenyl)acetyl]piperazine-1-carboxylate](/img/structure/B13886192.png)
![4-[(3-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13886208.png)
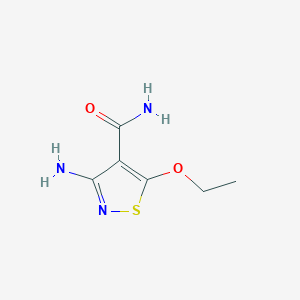
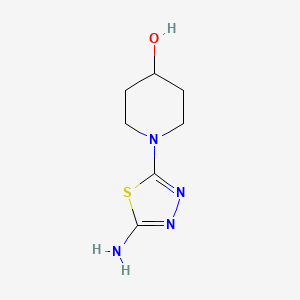
![1-[1-(Hydroxymethyl)cyclopropyl]ethanol](/img/structure/B13886220.png)
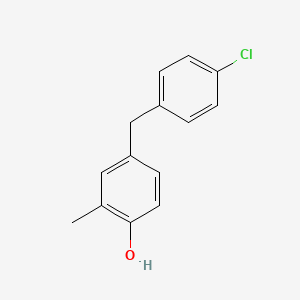
![3-Chlorothieno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13886235.png)
